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Compound of Interest

Compound Name: 4-(2-Aminophenethyl)pyridine
CAS No.: 105972-24-5
Cat. No.: B025805

Get Quote

Part 1: Chemical Identity & Critical Disambiguation

Warning: This compound is frequently confused with 4-(2-Aminoethyl)pyridine (a histamine
analogue). Ensure your target molecule possesses the phenyl ring linker.

Feature Target Molecule Common False Positive

Name 4-(2-Aminophenethyl)pyridine 4-(2-Aminoethyl)pyridine
Pyridine—CH2CH2—Phenyl— o

Structure Pyridine—CH2CHz2—NH:2
NH:z

CAS 105972-24-5 13258-63-4

Mol.[1][2] Weight 198.27 g/mol 122.17 g/mol

Role Kinase Inhibitor Scaffold Histamine Agonist/Precursor

Synthesis & Preparation Context
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To understand the spectral impurities, one must understand the genesis of the sample. This
compound is synthesized via the condensation-reduction sequence:

o Condensation: 4-Methylpyridine + 2-Nitrobenzaldehyde
4-(2-Nitrostyryl)pyridine.

¢ Reduction: Catalytic hydrogenation (Pd/C, Hz) or chemical reduction (Fe/HCI) of the nitro-
alkene to the amino-alkane.

Key Impurities to Watch: Unreduced nitro-intermediate (yellow color), partially reduced styrene
(alkene signals in NMR), or over-reduced pyridine ring (piperidine derivatives).

Part 2: Spectral Analysis (NMR, IR, MS)[3]
Mass Spectrometry (MS)

Methodology: Electrospray lonization (ESI) or GC-MS (El, 70 eV).
The mass spectrum is dominated by the stability of the pyridine ring and the benzylic cleavage.

e Molecular lon (M+):

198.1 (Base peak in ESI+).

e Fragmentation Pattern (El):

o 106: Characteristic tropylium-amine ion or methyl-aniline fragment formed by cleavage of
the ethylene bridge

to the pyridine.
o 93: Picoline (methylpyridine) cation, resulting from cleavage
to the phenyl ring.

o 181: Loss of NHs (minor, M-17).

Infrared Spectroscopy (IR)

Methodology: ATR (Attenuated Total Reflectance) on neat solid/oil.
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The IR spectrum confirms the reduction of the nitro group (disappearance of 1520/1345 cm™1)

and the alkene (disappearance of 1630 cm~1).

Functional Group

Frequency (cm™) Vibration Mode _
Assignment
3420. 3340 Primary Amine (-NHz). Distinct
| (Stretch) doublet.
3030 - 3060 Aromatic C-H (Pyridine &
- (Stretch) Benzene).
2025 2855 Aliphatic C-H (Ethylene
’ (Stretch) bridge).
Pyridine ring breathin
1595 / y g g
(Strong).
1620 Amine deformation band.

(Scissoring)

750

Ortho-substituted benzene (4

(O0P) adjacent H).
810 Para-substituted pyridine (2
(O0P) adjacent H).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-des (Recommended for exchangeable protons) or CDCls.

1H NMR (400 MHz)

The spectrum exhibits a classic A2B2 system for the pyridine and an ABCD system for the

ortho-substituted benzene.
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Shift ( o ) ) Structural
Multiplicity Integration Assignment TR
ontex
ppm)
Doublet ( -protons to
8.45 H2) 2H Py-H2, H6 Pyridine Nitrogen
z
(Deshielded).
Doublet ( -protons to
7.15 2H Py-H3, H5 Pyridine
Hz) .
Nitrogen.
Aromatic protons
6.95 - 7.05 Multiplet 2H Ph-H4, H6 meta/para to
amine.
Doublet Proton ortho to
6.65 1H Ph-H3 Amine (Shielded
Hz) by resonance).
) Proton para to
6.55 Triplet 1H Ph-H5 ]
Amine.
Exchangeable
i amine protons
4.85 Broad Singlet 2H -NH:z ) )
(Shift varies w/
conc.).
Ethylene bridge.
) Often appears as
2.75-2.95 Multiplet (AABB")  4H -CH2-CHz2- ]
two roofing
triplets.

13C NMR (100 MHz)

Look for 11 distinct carbon environments (due to symmetry in the pyridine ring).
e Pyridine Carbons:

150.1 (C2/6), 149.5 (C4), 124.0 (C3/5).
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¢ Aniline Carbons:

144.5 (C-NH2), 130.2, 127.5, 125.8, 118.5, 115.2 (Ortho-shielded).

e Linker Carbons:

36.5 (CH2-Py), 32.1 (CH2-Ph).

Part 3: Experimental Workflow & Visualization
Synthesis Pathway: Nitro-Styryl Reduction

The following diagram illustrates the logical flow from precursors to the final spectral target,
highlighting the critical reduction step that defines the spectral changes (disappearance of
alkene/nitro signals).

Precursors:
4-Methylpyridine | Condensation - H20
+ "1 (Ac20, Reflux) e

Intermediate: o D EE Target:
4-(2-Nitrostyryl)pyridine 4-(2-Aminophenethyl)pyridine
(Yellow Solid) (ks PEHE @Iy RN (Colorless Oil/Solid)

2-Nitrobenzaldehyde

Click to download full resolution via product page

Caption: Synthesis of 4-(2-Aminophenethyl)pyridine via condensation and hydrogenation.

Structural NMR Assignment

The diagram below maps the proton environments to the chemical structure for rapid
assignment.
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Caption: 1H NMR Connectivity Map: Correlating chemical shifts with structural domains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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